1,2-Dicyclohexylbutane
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Overview
Description
1,2-Dicyclohexylbutane is an organic compound with the molecular formula C16H30. It consists of a butane backbone with two cyclohexyl groups attached to the first and second carbon atoms. This compound is part of the larger family of cycloalkanes, which are known for their stability and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dicyclohexylbutane can be synthesized through various methods. One common approach involves the hydrogenation of 1,2-dicyclohexyl-1-butene using a palladium catalyst under high pressure and temperature conditions. Another method includes the Grignard reaction, where cyclohexylmagnesium bromide reacts with 1,2-dibromobutane to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation processes. These methods are optimized for large-scale production, ensuring high yield and purity of the compound. The use of advanced catalysts and controlled reaction environments are crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
1,2-Dicyclohexylbutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexanone derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexyl rings, forming compounds like 1,2-dicyclohexyl-1-chlorobutane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated cyclohexyl derivatives.
Scientific Research Applications
1,2-Dicyclohexylbutane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-dicyclohexylbutane involves its interaction with various molecular targets. Due to its hydrophobic nature, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it a candidate for studying membrane dynamics and drug delivery systems .
Comparison with Similar Compounds
Similar Compounds
1,1-Dicyclohexylbutane: Similar structure but with both cyclohexyl groups attached to the same carbon atom.
1,3-Dicyclohexylbutane: Cyclohexyl groups attached to the first and third carbon atoms of the butane backbone.
Uniqueness
1,2-Dicyclohexylbutane is unique due to the specific positioning of the cyclohexyl groups, which imparts distinct chemical and physical properties compared to its isomers. This unique structure influences its reactivity and interactions with other molecules, making it valuable in various applications .
Properties
CAS No. |
54890-01-6 |
---|---|
Molecular Formula |
C16H30 |
Molecular Weight |
222.41 g/mol |
IUPAC Name |
1-cyclohexylbutan-2-ylcyclohexane |
InChI |
InChI=1S/C16H30/c1-2-15(16-11-7-4-8-12-16)13-14-9-5-3-6-10-14/h14-16H,2-13H2,1H3 |
InChI Key |
FZTGIATXIYRIIE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1CCCCC1)C2CCCCC2 |
Origin of Product |
United States |
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